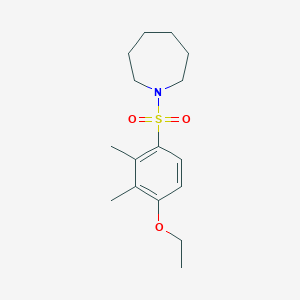![molecular formula C15H20BrNO4S B245425 Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as BMS-204352, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of piperidinecarboxylates, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have potent and selective effects on the dopamine transporter. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate are primarily related to its effects on the dopamine system. Increased dopamine signaling has been shown to have a wide range of effects on the brain and body, including increased motivation, pleasure, and reward. However, excessive dopamine signaling can also lead to addiction and other negative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate for lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of the dopamine system in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One potential direction is the development of more selective and potent inhibitors of the dopamine transporter for use in the treatment of neurological disorders. Another direction is the study of the effects of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the use of this compound in animal models of neurological disorders could provide valuable insights into the underlying mechanisms of these disorders and potential treatments.
Métodos De Síntesis
The synthesis of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.
Propiedades
Fórmula molecular |
C15H20BrNO4S |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
ethyl 1-(4-bromo-3-methylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20BrNO4S/c1-3-21-15(18)12-6-8-17(9-7-12)22(19,20)13-4-5-14(16)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3 |
Clave InChI |
XTSSGWUUUODRNN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
